

Application Notes and Protocols for Syngeneic Mouse Models in Vimseltinib Immunotherapy Combinations

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These application notes provide a comprehensive guide for utilizing syngeneic mouse models to evaluate the therapeutic potential of **Vimseltinib** in combination with various immunotherapies. Detailed protocols for key experiments are provided to ensure reproducibility and accurate data interpretation.

Introduction

Vimseltinib is an orally bioavailable and highly selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1][2][3] CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid cells, particularly macrophages.[1][4] In the tumor microenvironment (TME), tumor-associated macrophages (TAMs) often exhibit an immunosuppressive M2-like phenotype, which promotes tumor growth, angiogenesis, and metastasis while hindering anti-tumor immune responses.[4][5] By inhibiting CSF1R, Vimseltinib can deplete and reprogram these immunosuppressive TAMs, thereby creating a more immune-permissive TME.[1][6] This mechanism provides a strong rationale for combining Vimseltinib with various immunotherapies to enhance their anti-tumor efficacy.

Syngeneic mouse models, which involve the implantation of murine tumor cell lines into immunocompetent mice of the same genetic background, are indispensable tools for preclinical immuno-oncology research.[7][8][9] These models preserve the intact immune system, allowing

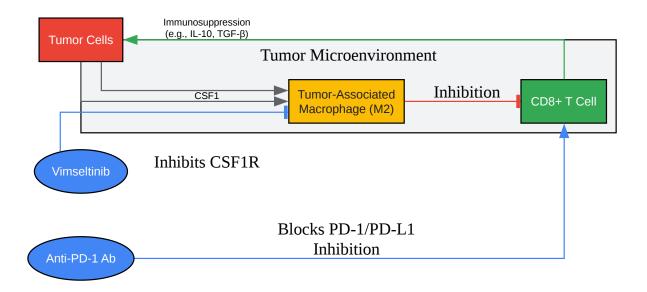


for the investigation of complex interactions between the tumor, the host immune system, and immunomodulatory agents.[2][8] The MC38 colon adenocarcinoma model is a commonly used syngeneic model that is responsive to immune checkpoint inhibitors.[6]

This document will detail the application of syngeneic mouse models for testing **Vimseltinib** in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies, and discuss the potential for combinations with other immunotherapies.

Signaling Pathway and Therapeutic Rationale

Tumor Cell Killing



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Figure 1: Mechanism of Vimseltinib and anti-PD-1 combination therapy.

Data Presentation

The following tables summarize quantitative data from a preclinical study evaluating **Vimseltinib** as a single agent and in combination with an anti-PD-1 antibody in the MC38 syngeneic mouse model.[6]

Table 1: Tumor Growth Inhibition in MC38 Syngeneic Model



Treatment Group	Dosing Regimen	Mean Tumor Volume (Day 32)	Tumor Growth Inhibition (%)
Vehicle Control	0.5% HPMC, p.o., QD	~1200 mm³	-
Vimseltinib	10 mg/kg, p.o., QD	~576 mm³	52
Anti-PD-1	10 mg/kg, i.p., BIW	~744 mm³	38
Vimseltinib + Anti-PD-	10 mg/kg, p.o., QD + 10 mg/kg, i.p., BIW	~312 mm³	74

p.o. - per os (by mouth); QD - once daily; i.p. - intraperitoneal; BIW - twice weekly.

Table 2: Immune Cell Infiltration in MC38 Tumors (3 weeks post-treatment)

Treatment Group	Macrophages (% of CD45+ cells)	CD8+ T Cells (% of CD45+ cells)	Regulatory T Cells (Tregs) (% of CD4+ T cells)
Vehicle Control	High	Low	High
Vimseltinib	Significantly Reduced (>6-fold)	No significant change	No significant change
Anti-PD-1	No significant change	Increased (~1.5-fold)	No significant change
Vimseltinib + Anti-PD-	Significantly Reduced (>6-fold)	Significantly Increased (~2-fold)	No significant change

Experimental Protocols MC38 Tumor Cell Culture

Materials:

- MC38 murine colon adenocarcinoma cell line
- DMEM (Dulbecco's Modified Eagle Medium)



- 10% Fetal Bovine Serum (FBS)
- 1% Penicillin-Streptomycin
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks and plates
- Humidified incubator (37°C, 5% CO₂)

Protocol:

- Culture MC38 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells every 2-3 days or when they reach 80-90% confluency.
- To passage, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for seeding new flasks.

Syngeneic Tumor Implantation (Subcutaneous)

Materials:

- C57BL/6 mice (6-8 weeks old)
- MC38 cells (prepared as a single-cell suspension)
- Sterile PBS or Hank's Balanced Salt Solution (HBSS)
- 1 mL syringes with 27-gauge needles
- Electric razor
- 70% ethanol



Protocol:

- Harvest MC38 cells during their logarithmic growth phase.
- Wash the cells with sterile PBS and resuspend to a final concentration of 1 x 10^7 cells/mL in PBS.
- Shave the right flank of the C57BL/6 mice.
- Sterilize the injection site with 70% ethanol.
- Inject 100 μ L of the cell suspension (1 x 10⁶ cells) subcutaneously into the shaved flank.
- Monitor the mice for tumor growth.

Dosing and Treatment Schedule

Materials:

- Vimseltinib (DCC-3014)
- Vehicle for **Vimseltinib** (e.g., 0.5% HPMC in water)
- Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
- Sterile PBS for antibody dilution
- · Oral gavage needles
- 1 mL syringes

Protocol:

- Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.
- **Vimseltinib** Administration: Prepare a suspension of **Vimseltinib** in the vehicle at the desired concentration. Administer 10 mg/kg orally once daily via gavage.[1]

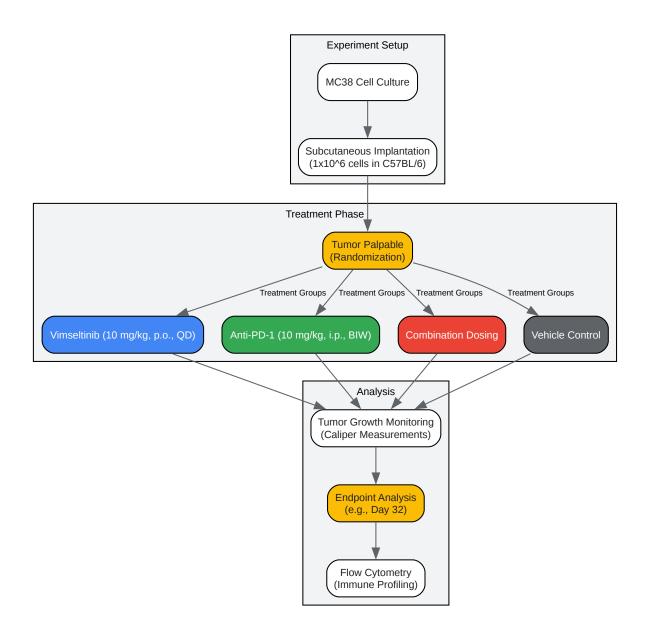






- Anti-PD-1 Antibody Administration: Dilute the anti-PD-1 antibody in sterile PBS. Administer
 10 mg/kg intraperitoneally twice a week.
- Combination Therapy: Administer both **Vimseltinib** and the anti-PD-1 antibody according to their respective schedules.
- Include vehicle control and single-agent treatment groups for comparison.
- Monitor tumor growth by caliper measurements every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
- Monitor mouse body weight and overall health throughout the study.





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Figure 2: Experimental workflow for a syngeneic mouse model study.



Immune Profiling by Flow Cytometry

Materials:

- · Tumor dissociation kit
- Red blood cell lysis buffer
- FACS buffer (PBS with 2% FBS)
- Fc block (anti-CD16/32)
- Fluorescently conjugated antibodies for immune cell markers (see Table 3)
- · Live/dead stain
- · Flow cytometer

Table 3: Example Antibody Panel for Immune Profiling

Marker	Cell Type	Fluorochrome Example
CD45	Leukocytes	PerCP-Cy5.5
CD3	T Cells	APC
CD4	Helper T Cells	FITC
CD8	Cytotoxic T Cells	PE-Cy7
FoxP3	Regulatory T Cells	PE
F4/80	Macrophages	BV421
CD11b	Myeloid Cells	BV605
Ly6G	Neutrophils	PE-Dazzle594
Ly6C	Monocytic Cells	APC-Cy7
PD-1	Exhausted T Cells	BV786



Protocol:

- At the study endpoint, excise tumors and prepare single-cell suspensions using a tumor dissociation kit according to the manufacturer's instructions.
- If necessary, treat the cell suspension with red blood cell lysis buffer.
- Wash the cells with FACS buffer and count them.
- Stain the cells with a live/dead marker to exclude non-viable cells from the analysis.
- Block Fc receptors with an anti-CD16/32 antibody.
- Stain the cells with the fluorescently conjugated antibody cocktail for 30 minutes on ice in the dark.
- For intracellular markers like FoxP3, fix and permeabilize the cells according to the manufacturer's protocol before staining.
- Wash the cells and resuspend them in FACS buffer.
- Acquire the data on a flow cytometer and analyze using appropriate software.

Potential Immunotherapy Combinations with Vimseltinib

Beyond anti-PD-1, the mechanism of action of **Vimseltinib** suggests potential synergy with other immunotherapeutic modalities:

- Anti-CTLA-4 Antibodies: CTLA-4 blockade primarily acts at the level of T-cell priming in lymph nodes. By reducing the number of immunosuppressive macrophages in the TME,
 Vimseltinib could enhance the trafficking and function of T-cells activated by anti-CTLA-4 therapy.
- CAR-T Cell Therapy: The efficacy of CAR-T cells in solid tumors is often hampered by the immunosuppressive TME. The depletion of TAMs by Vimseltinib could improve the persistence and cytotoxic activity of adoptively transferred CAR-T cells.



 Cancer Vaccines: Therapeutic cancer vaccines aim to generate tumor-specific T-cell responses. By creating a more favorable immune microenvironment, Vimseltinib may augment the priming and effector function of vaccine-induced T-cells.

Further preclinical studies in syngeneic mouse models are warranted to explore these promising combination strategies.

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